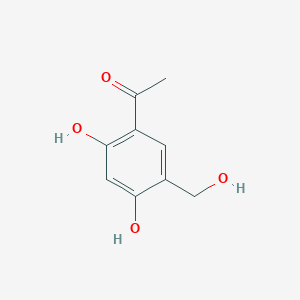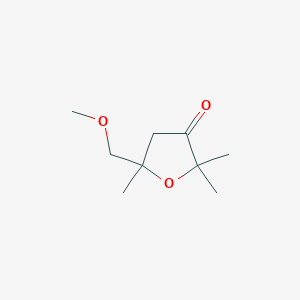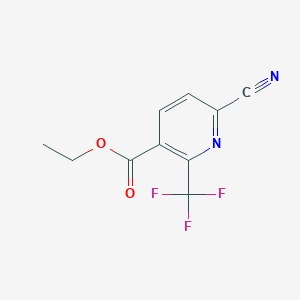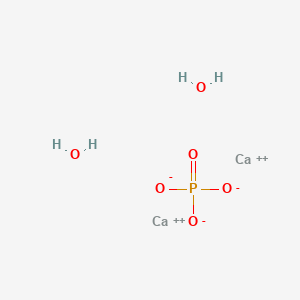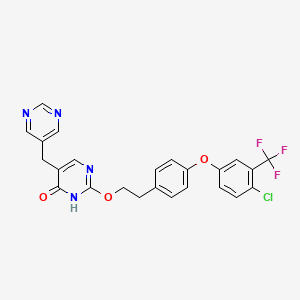![molecular formula C10H22S7 B8418159 1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]- CAS No. 170016-25-8](/img/structure/B8418159.png)
1-Propanethiol, 3,3'-thiobis[2-[(2-mercaptoethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is a chemical compound characterized by its multiple thiol groups and sulfur atoms. This compound is known for its unique structure, which includes a central sulfanediyl group flanked by two 2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol groups. The presence of multiple thiol groups makes it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} typically involves the reaction of 3,3’-dithiobis(propane-1-thiol) with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of larger quantities of the compound. Industrial production methods may also include additional purification steps, such as distillation or chromatography, to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form simpler thiol-containing molecules.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups in a molecule.
Common Reagents and Conditions
Common reagents used in the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include oxidizing agents (e.g., hydrogen peroxide, iodine), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., alkyl halides, acyl chlorides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} include disulfides, sulfonic acids, and various substituted thiol compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions and as a probe for redox biology.
Medicine: Investigated for its potential therapeutic applications, including as an antioxidant and in the development of thiol-based drugs.
Industry: Utilized in the production of polymers, coatings, and other materials that require thiol functionality.
Wirkmechanismus
The mechanism of action of 3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} involves its thiol groups, which can undergo redox reactions and form disulfide bonds. These reactions are crucial in various biological and chemical processes. The compound can interact with molecular targets, such as enzymes and proteins, through thiol-disulfide exchange reactions, affecting their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dithiobis(propane-1-thiol): Similar structure but lacks the additional 2-[(2-sulfanylethyl)sulfanyl] groups.
2,2’-Dithiobis(ethanol): Contains thiol groups but has a different backbone structure.
1,2-Ethanedithiol: A simpler thiol compound with only two thiol groups.
Uniqueness
3,3’-Sulfanediylbis{2-[(2-sulfanylethyl)sulfanyl]propane-1-thiol} is unique due to its multiple thiol groups and the presence of a central sulfanediyl group. This structure provides enhanced reactivity and versatility in various chemical reactions and applications compared to similar compounds.
Eigenschaften
CAS-Nummer |
170016-25-8 |
|---|---|
Molekularformel |
C10H22S7 |
Molekulargewicht |
366.8 g/mol |
IUPAC-Name |
2-(2-sulfanylethylsulfanyl)-3-[3-sulfanyl-2-(2-sulfanylethylsulfanyl)propyl]sulfanylpropane-1-thiol |
InChI |
InChI=1S/C10H22S7/c11-1-3-16-9(5-13)7-15-8-10(6-14)17-4-2-12/h9-14H,1-8H2 |
InChI-Schlüssel |
VSSFYDMUTATOHG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC(CS)CSCC(CS)SCCS)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


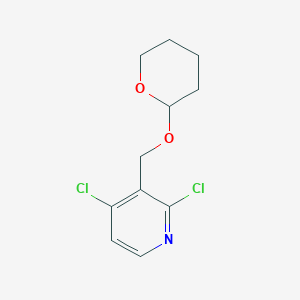
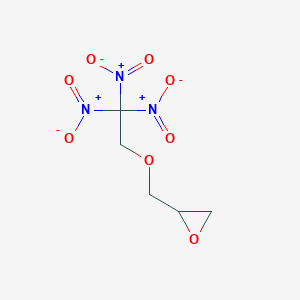

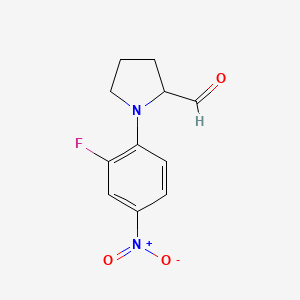
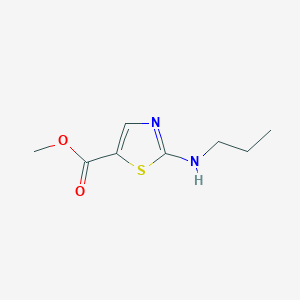
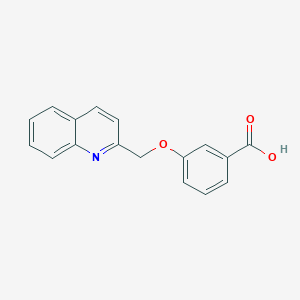

![2'-Deoxy-N-{[2-(4-nitrophenyl)ethoxy]carbonyl}cytidine](/img/structure/B8418138.png)
